Upamostat

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il est en cours de développement comme agent thérapeutique potentiel pour le cancer du pancréas, agissant pour inhiber la métastase tumorale . L'upamostat est un inhibiteur de la sérine protéase à petite molécule disponible par voie orale qui est un inhibiteur très puissant de la trypsine 1, de la trypsine 2, de la trypsine 3 (PRSS1/2/3) et de l'activateur du plasminogène de type urokinase (uPA) .

Mécanisme D'action

Target of Action

Upamostat, also known as Mesupron, is a potent inhibitor of serine proteases . Its primary targets are trypsin 1, trypsin 2, trypsin 3 (PRSS1/2/3), and the urokinase-type plasminogen activator (uPA) . These enzymes are involved in various physiological processes, including cell migration, invasion, and tissue remodeling .

Mode of Action

This compound interacts with its targets by inhibiting their proteolytic activity. This inhibition prevents the conversion of plasminogen to plasmin, a crucial step in the degradation of the extracellular matrix, which is a key process in tumor invasion and metastasis .

Biochemical Pathways

The inhibition of uPA by this compound affects the plasminogen activation system, a biochemical pathway that plays a significant role in tumor invasion and metastasis . By inhibiting the activity of uPA, this compound disrupts this pathway, thereby reducing the ability of cancer cells to invade surrounding tissues and metastasize to distant sites .

Pharmacokinetics

This compound is an orally bioavailable prodrug of WX-UK1 . It demonstrates good bioavailability, sustained tissue levels, and high concentrations of the active moiety, WX-UK1, in stool, potentially important for the treatment of gastrointestinal diseases .

Result of Action

The inhibition of serine proteases by this compound results in a decrease in tumor cell migration, invasion, and tissue remodeling . In preclinical studies, this compound has shown to cause tumor regression in mice . The combination of this compound and other drugs has shown greater regression compared to either this compound or the other drug alone .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. In a study, the combination of this compound and Opaganib, another drug, showed greater tumor regression compared to either drug alone . .

Analyse Biochimique

Biochemical Properties

Upamostat was originally developed as an inhibitor of the serine protease urokinase (uPA) with a Ki 1 uM . It is a potent and specific inhibitor of five human serine proteases (trypsin-3, trypsin-2, trypsin-1 and matriptase-1 and trypsin-6), with Ki’s down to the low nanomolar range, 19 nM for trypsin-3 . Several of these serine proteases are known to be associated with cancer progression and metastasis .

Cellular Effects

In vitro studies have demonstrated the activity of this compound against SARS-CoV-2 . Entry of vesicular stomatitis virus (VSV) transfected with SARS-CoV-2 S-protein in Calu-3 cells, which express TMPRSS2, was inhibited by this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and inhibition of specific serine proteases . This inhibition can affect various cellular processes, including those associated with disease progression and metastasis .

Metabolic Pathways

This compound is involved in the inhibition of serine proteases, which play crucial roles in various metabolic pathways

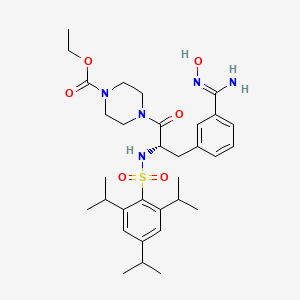

Méthodes De Préparation

L'upamostat est synthétisé par une série de réactions chimiques impliquant la formation d'un promédicament d'amido(hydroxy)imine (hydroxymidine) de la forme pharmacologiquement active, WX-UK1 . La voie de synthèse implique généralement la réaction du 4-[(2S)-3-[3-[(E)-N'-hydroxycarbamimidoyl]phényl]-2-[[2,4,6-tri(propan-2-yl)phényl]sulfonylamino]propanoyl]pipérazine-1-carboxylate d'éthyle avec divers réactifs dans des conditions contrôlées . Les méthodes de production industrielle de l'this compound impliquent des processus de synthèse et de purification à grande échelle pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

L'upamostat subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former divers métabolites.

Réduction : Le composé peut subir des réactions de réduction pour former son métabolite actif, WX-UK1.

Substitution : L'this compound peut participer à des réactions de substitution, en particulier impliquant son groupe amido(hydroxy)imine.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers solvants. Les principaux produits formés à partir de ces réactions comprennent le métabolite actif WX-UK1 et d'autres composés apparentés .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Médecine : L'this compound est étudié comme traitement potentiel du cancer du pancréas, de la COVID-19 et d'autres maladies

Mécanisme d'action

L'this compound exerce ses effets en inhibant l'activité des sérine protéases, en particulier l'activateur du plasminogène de type urokinase (uPA) . Cette inhibition empêche le clivage de la protéine de pointe virale, bloquant l'attachement et l'absorption du virus . L'this compound inhibe également d'autres sérine protéases, telles que la trypsine 1, la trypsine 2 et la trypsine 3, qui sont impliquées dans la progression et la métastase du cancer .

Applications De Recherche Scientifique

Upamostat has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

L'upamostat est unique dans sa capacité à inhiber plusieurs sérine protéases avec une grande puissance. Des composés similaires comprennent :

Comparé à ces composés, l'this compound offre un éventail plus large d'inhibition et d'applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

ethyl 4-[(2S)-3-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N5O6S/c1-8-43-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34-40)35-44(41,42)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35,40H,8,12-15,17H2,1-7H3,(H2,33,34)/t28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUASEDVYRABWCV-NDEPHWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=NO)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)/C(=N/O)/N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2806248.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanecarboxamide](/img/structure/B2806249.png)

![2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2806250.png)

![[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid](/img/structure/B2806254.png)

![N'-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2806257.png)

![7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one](/img/structure/B2806259.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2806263.png)

amine](/img/structure/B2806265.png)